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2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

Catalog No.
S13687998
CAS No.
M.F
C6H11ClO3S
M. Wt
198.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl ...

Product Name

2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

IUPAC Name

2-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

InChI

InChI=1S/C6H11ClO3S/c1-6(4-10-2)3-5(6)11(7,8)9/h5H,3-4H2,1-2H3

InChI Key

XAVIZAPQTQAPKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1S(=O)(=O)Cl)COC

2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is an organic compound characterized by its cyclopropane ring structure, which is substituted with a methoxymethyl group and a sulfonyl chloride functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity. The sulfonyl chloride group is particularly notable for its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various organic compounds .

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
  • Acylation Reactions: The compound can be used as an acylating agent, introducing the sulfonyl moiety into various substrates.
  • Cyclization: Under certain conditions, this compound may also participate in cyclization reactions, potentially leading to the formation of more complex cyclic structures.

These reactions highlight the versatility of 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride as a reagent in synthetic organic chemistry.

The synthesis of 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride typically involves several key steps:

  • Formation of Cyclopropane Ring: The initial step may involve the cyclopropanation of suitable precursors using methods such as the reaction of methoxymethyl chloride with a cyclopropane precursor under basic conditions.
  • Sulfonylation: The introduction of the sulfonyl chloride group can be achieved through the reaction of the cyclopropane derivative with thionyl chloride or sulfur trioxide, which facilitates the formation of the sulfonyl chloride functional group.
  • Purification: Following synthesis, purification techniques such as distillation or chromatography may be employed to isolate the desired compound with high purity .

The applications of 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride are diverse and include:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, particularly those containing sulfonamide functionalities.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, especially in creating compounds that target specific biological pathways.
  • Material Science: The compound may also find applications in developing new materials with tailored properties due to its reactive functional groups .

Interaction studies involving 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride focus on its reactivity with various nucleophiles and biological targets. Research has shown that similar compounds can interact with enzymes and receptors through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding how this compound might function within biological systems and its potential therapeutic applications .

Several compounds share structural similarities with 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameKey FeaturesUniqueness
2-(Hydroxymethyl)-2-methylcyclopropane-1-sulfonyl chlorideContains a hydroxymethyl group instead of methoxymethylLacks the methoxy functionality affecting reactivity
2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chlorideEthoxy group substitutionDifferent alkoxy group may alter solubility and reactivity
2-(Methoxymethyl)-3-methylcyclopropane-1-sulfonyl chlorideMethyl substitution at position threeVariation in sterics could influence reaction pathways

The uniqueness of 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride lies in its specific combination of methoxymethyl and sulfonyl chloride groups, which imparts distinct reactivity profiles compared to these similar compounds. This makes it a valuable candidate for further research and application in synthetic chemistry and drug development .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

198.0117431 g/mol

Monoisotopic Mass

198.0117431 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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